

An In-depth Technical Guide to Boc-PNA-A(Z)-OH

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Compound of Interest		
Compound Name:	Boc-PNA-A(Z)-OH	
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This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Boc-N-[2-(N-benzyloxycarbonyl-adenin-9-yl)acetyl]aminoethylglycine, commonly referred to as **Boc-PNA-A(Z)-OH**. This molecule is a fundamental building block in the synthesis of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA with significant potential in research and therapeutic development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

Boc-PNA-A(Z)-OH is a monomer used in the solid-phase synthesis of PNA oligomers. The tert-butyloxycarbonyl (Boc) group protects the N-terminal amine of the aminoethylglycine backbone, while the benzyloxycarbonyl (Z) group protects the exocyclic amine of the adenine nucleobase. This dual protection scheme is crucial for the controlled, stepwise assembly of PNA sequences.[1][2][3]

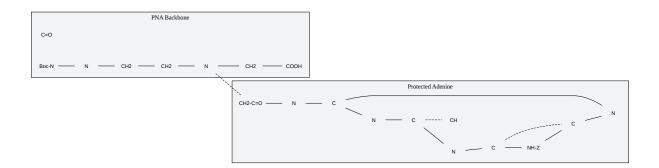
A summary of the key quantitative data for **Boc-PNA-A(Z)-OH** and related PNA monomers is presented in the table below for easy comparison.



Monomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Boc-PNA-A(Z)-OH	149376-69-2	C24H29N7O7	527.53[1][4]
Boc-PNA-C(Z)-OH	144564-94-3	C23H29N5O8	503.51[2][5]
Boc-PNA-G(Z)-OH	169287-77-8	C24H29N7O8	543.54[2][3]
Boc-PNA-T-OH	139166-80-6	C17H24N4O6	384.39[2]

Chemical Structure

The chemical structure of **Boc-PNA-A(Z)-OH** consists of a central N-(2-aminoethyl)glycine backbone. The primary amine is protected by a Boc group, and the secondary amine is acylated with a carboxymethyl adenine derivative. The exocyclic amine of the adenine base is protected by a Z group. The structure terminates with a free carboxylic acid.





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Caption: Chemical structure of **Boc-PNA-A(Z)-OH**.

Experimental Protocols

The synthesis of PNA oligomers using **Boc-PNA-A(Z)-OH** typically follows a solid-phase synthesis strategy. The Boc/Z protection scheme requires acidic conditions for the removal of the N-terminal Boc group and a final strong acid cleavage step to deprotect the nucleobases and release the PNA from the solid support.

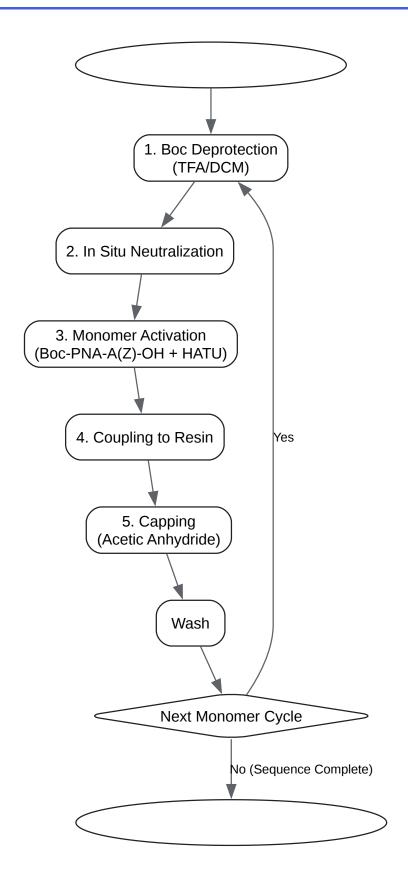
Automated PNA Synthesis Cycle (Boc/Z Chemistry)

An optimized protocol for automated PNA synthesis on a 5 µmol scale has been reported with an average coupling yield of 99.4%.[6] The general cycle for each monomer addition involves the following steps:

- Deprotection: The N-terminal Boc group of the resin-bound PNA is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Neutralization: The resulting trifluoroacetate salt is neutralized in situ.[6]
- Activation and Coupling: The incoming Boc-PNA-A(Z)-OH monomer is pre-activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base. The activated monomer is then coupled to the deprotected N-terminus of the growing PNA chain.[6][7]
- Capping: Any unreacted amino groups on the solid support are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.[6][7]

This cycle is repeated until the desired PNA sequence is assembled.





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Caption: Automated solid-phase PNA synthesis cycle using Boc/Z chemistry.



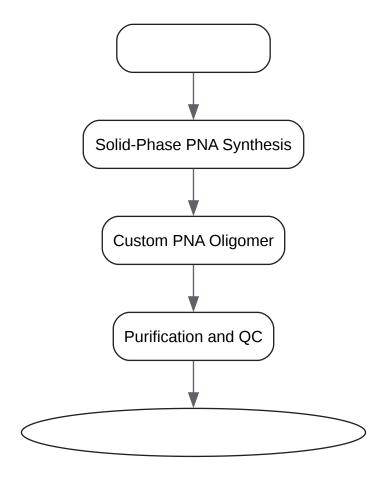
Applications in Research and Development

Boc-PNA-A(Z)-OH is a crucial reagent in the synthesis of PNA oligomers for a variety of applications, leveraging the unique properties of PNAs such as high binding affinity to complementary DNA and RNA, and resistance to enzymatic degradation.[2]

- Antisense Therapeutics: PNAs synthesized with this monomer can be designed to bind to specific mRNA sequences, thereby inhibiting protein translation. This is a promising strategy for the treatment of various diseases.
- Molecular Diagnostics: PNA probes offer high specificity and can be used in techniques like fluorescence in situ hybridization (FISH) and as PCR clamps for the detection of specific nucleic acid sequences.
- Gene Regulation Studies: PNAs can be used to target specific gene sequences to study their function and regulation.

The logical relationship for the application of **Boc-PNA-A(Z)-OH** in the development of a PNA-based therapeutic is outlined below.





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Caption: Logical workflow from monomer to application.

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